Product packaging for Imidazo[1,2-A]pyridin-2-amine(Cat. No.:CAS No. 39588-26-6)

Imidazo[1,2-A]pyridin-2-amine

Cat. No.: B1245913
CAS No.: 39588-26-6
M. Wt: 133.15 g/mol
InChI Key: CQABHABFPKXGAF-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Imidazo[1,2-A]pyridine (B132010) Research

The synthesis of imidazo[1,2-a]pyridines dates back to 1925 when Tschitschibabin and colleagues reported their formation from the reaction of 2-aminopyridine (B139424) with bromoacetaldehyde (B98955). bio-conferences.org This initial work laid the foundation for subsequent research into the synthesis and properties of this heterocyclic system. Over the decades, numerous synthetic methods have been developed, including condensation reactions, multicomponent reactions, and transition-metal-catalyzed cross-couplings, allowing for the creation of a diverse library of imidazo[1,2-a]pyridine derivatives. bio-conferences.orgresearchgate.net The growing understanding of the structure-activity relationships of these compounds has fueled their exploration for various therapeutic applications. nih.govnih.gov

Imidazo[1,2-A]pyridine as a Privileged Heterocyclic Scaffold in Medicinal Chemistry

The imidazo[1,2-a]pyridine nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netingentaconnect.comnih.gov This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for drug discovery. researchgate.netnih.gov Several marketed drugs, such as zolpidem, alpidem (B1665719), and olprinone, feature this heterocyclic core, highlighting its therapeutic importance. nih.govnih.gov

The core of imidazo[1,2-a]pyridine consists of a five-membered imidazole (B134444) ring fused to a six-membered pyridine (B92270) ring. mdpi.com This fusion results in a planar, aromatic system with a bridgehead nitrogen atom. The specific arrangement of nitrogen atoms in the bicyclic structure imparts unique electronic and steric properties, influencing its interactions with biological macromolecules. acs.org The scaffold's structure allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. researchgate.netresearchgate.net

Table 1: Physicochemical Properties of Imidazo[1,2-a]pyridin-2-amine

Property Value Source
Molecular Formula C7H7N3 chemsrc.com
Molecular Weight 133.151 g/mol chemsrc.com
Density 1.3±0.1 g/cm3 chemsrc.com
LogP 1.00 chemsrc.com
Polar Surface Area 43.32 Ų chemsrc.com

The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of new drugs due to its broad spectrum of biological activities. researchgate.netnih.gov Derivatives of this heterocycle have shown potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system active agents. chemrxiv.orgnih.gov The ability to readily modify the core structure allows medicinal chemists to optimize potency, selectivity, and pharmacokinetic properties, leading to the identification of promising drug candidates. researchgate.netacs.org For instance, research has shown that substitutions at the C2 and C3 positions of the imidazo[1,2-a]pyridine ring can significantly influence its anticancer activity. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3 B1245913 Imidazo[1,2-A]pyridin-2-amine CAS No. 39588-26-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazo[1,2-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-6-5-10-4-2-1-3-7(10)9-6/h1-5H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQABHABFPKXGAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50460771
Record name IMIDAZO[1,2-A]PYRIDIN-2-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50460771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39588-26-6
Record name IMIDAZO[1,2-A]PYRIDIN-2-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50460771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name imidazo[1,2-a]pyridin-2-amine
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Structure Activity Relationship Sar Studies of Imidazo 1,2 a Pyridin 2 Amine and Its Derivatives

General Principles of SAR in Imidazo[1,2-A]pyridine (B132010) Scaffold

The biological activity of imidazo[1,2-a]pyridine derivatives is profoundly influenced by the nature and position of various substituents on the bicyclic core. The electronic and steric properties of these substituents play a critical role in how the molecule interacts with its biological target.

In the development of anticancer agents, the incorporation of polar groups on a 6-phenyl substituent has been shown to have a significant influence on cellular activity. nih.gov The central imidazo[1,2-a]pyridine core itself is considered essential for displaying anticancer properties.

The C2 and C3 positions of the imidazo[1,2-a]pyridine ring are frequently targeted for modification to modulate biological activity.

C2 Position: Substituents at the C2 position can significantly impact the potency and selectivity of the compounds. For antimicrobial activity, the nature of the group on a phenyl ring attached to the C2 position is a key determinant of efficacy. researchgate.net In the context of antituberculosis agents, further exploration of substituents at the C2 position, such as an ethyl group, has led to compounds with significantly improved potency. rsc.org

C3 Position: The C3 position is also a critical site for functionalization. nih.govnih.govmdpi.com For antitubercular imidazo[1,2-a]pyridine-3-carboxamides, initial SAR studies highlighted that an N-benzylcarboxamide at this position showed potent activity, whereas other modifications like tertiary carboxamides or reversed amides led to a loss of activity. rsc.org The introduction of various side chains at the C3 position has been explored for different therapeutic applications, including antiulcer agents. nih.gov

SAR in Specific Pharmacological Contexts

The SAR of imidazo[1,2-a]pyridine derivatives is highly dependent on the specific therapeutic target.

Imidazo[1,2-a]pyridine derivatives have emerged as promising anticancer agents, with their activity being highly dependent on the substitution pattern. tandfonline.comnih.gov

Studies have shown that the introduction of S-alkyl/aryl moieties can lead to compounds with significant antiproliferative activity against various cancer cell lines. tandfonline.com For instance, certain derivatives have exhibited potent activity against human non-small cell lung cancer (A549), rat glioma (C6), human breast carcinoma (MCF-7), and human liver carcinoma (HepG2) cells. tandfonline.com The substitution at the C6 position of the imidazo[1,2-a]pyridine scaffold has also been investigated, with the introduction of heteroaryl and phenyl substituents showing good c-Met inhibition, a target in cancer therapy. nih.gov Specifically, benzonitrile (B105546) analogues at this position demonstrated improved c-Met inhibition. nih.gov The core imidazo[1,2-a]pyridine structure is considered a crucial pharmacophore for anticancer effects. rsc.org

Table 1: SAR of Imidazo[1,2-a]pyridine Derivatives as Anticancer Agents

Compound Series Key Substitutions Target/Cell Line SAR Observations
S-alkyl/aryl derivatives Varied aliphatic/aromatic thiols A549, C6, MCF-7, HepG2 Compounds 6d and 6i showed significant antiproliferative activity by inhibiting DNA synthesis. tandfonline.com
6-substituted derivatives Heteroaryl and phenyl groups at C6 c-Met, EBC-1 cells Polar groups on the 6-phenyl substituent, like cyano, improved cellular activity. nih.govresearchgate.net
Covalent inhibitors Acrylamide warhead KRAS G12C Compound I-11 showed potent activity against KRAS G12C-mutated cells. rsc.org

This table is interactive. Click on the headers to sort.

The imidazo[1,2-a]pyridine scaffold is a versatile platform for the development of agents against a wide range of pathogens.

Structure-activity relationship studies have indicated that the antimicrobial activity of these compounds is influenced by substitutions at both the C2 and C7 positions. researchgate.net For example, modifications on a phenyl ring at C2 and the nature of the substituent at C7 can be modulated to optimize activity against both Gram-positive and Gram-negative bacteria.

A significant area of research for imidazo[1,2-a]pyridines is in the development of novel treatments for tuberculosis (TB), caused by Mycobacterium tuberculosis. rsc.orgnih.govplos.orgresearchgate.net Several derivatives have shown potent activity, including against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.govnih.gov A key target for many of these compounds is the ubiquinol (B23937) cytochrome C reductase, specifically the QcrB subunit, which is essential for the electron transport chain in M. tuberculosis. plos.orgresearchgate.netnih.gov

SAR studies on imidazo[1,2-a]pyridine-3-carboxamides revealed that bulky and lipophilic biaryl ethers are associated with nanomolar potency. nih.gov The substitution pattern on the imidazo[1,2-a]pyridine core is critical; for example, replacing a 7-methyl group with a 7-chloro group was found to decrease activity. nih.gov Conversely, modifying the C2 and C6 positions led to a compound with an ethyl group at C2 and a chloro group at C6, which exhibited significantly improved potency against both extracellular and intracellular M. tuberculosis. rsc.org The lead compound from one series, with a 4-bromo substitution, demonstrated a good safety and pharmacokinetic profile. nih.gov

Table 2: SAR of Imidazo[1,2-a]pyridine Derivatives as Antituberculosis Agents Targeting QcrB

Compound Series Key Substitutions Target SAR Observations
Imidazo[1,2-a]pyridine-3-carboxamides Bulky, lipophilic biaryl ethers QcrB Nanomolar potency against M. tuberculosis. nih.govnih.gov
2,7-disubstituted derivatives 7-chloro substitution decreased activity compared to 7-methyl. nih.gov QcrB Substitution at the 7-position significantly impacts activity.
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides 4-Bromo substituent on the phenoxy ring QcrB Lead compound showed excellent in vitro activity and a good safety profile. nih.gov
2,6-disubstituted derivatives 2-ethyl-6-chloro substitution QcrB Significantly improved potency against extracellular and intracellular M. tuberculosis. rsc.org

This table is interactive. Click on the headers to sort.

Antimicrobial and Anti-infective Properties

Antifungal (Anticandidosis) Agents

The emergence of resistance to existing antifungal therapies, particularly within Candida species, has necessitated the search for novel chemical scaffolds. Derivatives of imidazo[1,2-a]pyridine have been identified as a promising class of compounds with significant activity against various Candida strains. Structure-activity relationship (SAR) studies have been crucial in optimizing these derivatives for enhanced potency.

One area of investigation involves imidazo[1,2-a]pyridinyl-arylacrylonitriles. A study evaluating these compounds against Candida albicans, Candida glabrata, and Candida tropicalis revealed that substitutions on both the imidazo[1,2-a]pyridine core and the peripheral aryl ring significantly influence antifungal efficacy. documentsdelivered.com For instance, chlorinated derivatives at the 3-position of the imidazo[1,2-a]pyridine ring showed the best performance against C. albicans, with a Minimum Inhibitory Concentration (MIC) of 8 µM. documentsdelivered.com Against C. tropicalis, a derivative featuring both a chlorine at the para position of the benzene (B151609) ring and a methylpiperazine group at the 6-position of the imidazo[1,2-a]pyridine core demonstrated the highest activity with a MIC of 5 µM. documentsdelivered.com Notably, the compound 3a, an imidazo[1,2-a]pyridinyl-α-acrylonitrile, exhibited a MIC of 6.37 μM against C. albicans, showing superior activity compared to standard drugs Ketoconazole (MIC = 94.1 μM) and Fluconazole (MIC = 326.5 μM). documentsdelivered.com

Another series of derivatives, 3-imidazo[1,2-a]pyridinyl-1-arylpropenones, were synthesized and tested against a resistant strain of C. albicans. nih.gov The study found that four compounds in the series were active, with MICs below 300 μmol/L. The most potent of these, compound 10i, displayed a MIC of 41.98 μmol/L. nih.gov

Furthermore, imidazo[1,2-a]pyridinehydrazone derivatives have been explored. benthamscience.comnih.gov In a study of twelve such compounds against a fluconazole-resistant C. albicans strain, activity was found to be dependent on the substituent on the phenyl ring. The most active compounds were those with weakly electron-donating or electron-withdrawing groups. Specifically, methylated and brominated derivatives were the most effective, with MICs of 4.06 µmol/L and 8.61 µmol/L, respectively. benthamscience.comnih.gov

Table 1: Antifungal Activity of Imidazo[1,2-a]pyridine Derivatives Against Candida Species

Compound Series Derivative/Substituent Candida Strain MIC (µM)
Imidazo[1,2-a]pyridinyl-arylacrylonitriles 3-chloro substituted C. albicans 8
Imidazo[1,2-a]pyridinyl-arylacrylonitriles 6-methylpiperazine, p-chloro (benzene) C. tropicalis 5
Imidazo[1,2-a]pyridinyl-arylacrylonitriles Compound 3a C. albicans 6.37
3-Imidazo[1,2-a]pyridinyl-1-arylpropenones Compound 10i C. albicans (resistant) 41.98
Imidazo[1,2-a]pyridinehydrazones Methylated derivative C. albicans (resistant) 4.06
Imidazo[1,2-a]pyridinehydrazones Brominated derivative C. albicans (resistant) 8.61
Antileishmanial Activity

Imidazo[1,2-a]pyridine derivatives have emerged as a significant scaffold in the search for new treatments for leishmaniasis, a parasitic disease caused by Leishmania protozoa. SAR studies have guided the optimization of these compounds to enhance their potency against different forms of the parasite.

Research into 2,3-diarylimidazo[1,2-a]pyridines identified 2-phenyl-3-(p-tolyl)imidazo[1,2-a]pyridine as a potent agent against the amastigote stage of Leishmania major, with a 50% inhibitory concentration (IC₅₀) of 4 μM. researchgate.net Further modifications to the core structure led to even more potent compounds. A C2, C3, and C7-trisubstituted imidazo-pyridine demonstrated promising activity against L. major with an IC₅₀ of 0.2 μM. researchgate.net Another derivative, 6,8-dibromo-3-nitro-2-phenyl sulfonyl methyl imidazo[1,2-a]-pyridine, showed better activity against Leishmania donovani promastigotes than the existing drugs miltefosine (B1683995) and pentamidine. researchgate.net

In a separate study, a series of forty-four imidazo[1,2-a]pyridine-based analogues were tested against L. donovani promastigotes. From this series, four compounds were identified as selective hits, with one in particular exhibiting an IC₅₀ of 1.8 μM, making it the most active in the series. Another research effort reported on twenty-nine compounds with good antileishmanial activity against L. donovani, L. infantum, and L. major in both promastigote and amastigote forms. One of these compounds showed an IC₅₀ between 1–2.1 μM with low cytotoxicity against human HepG2 cells.

The hybridization of the imidazo[1,2-a]pyridine core with other heterocyclic systems has also been explored. A series of novel 1,2,3-triazole analogues of imidazo-[1,2-a]-pyridine-3-carboxamides were synthesized and screened for their in vitro activity against Leishmania major parasites.

Table 2: Antileishmanial Activity of Selected Imidazo[1,2-a]pyridine Derivatives

Compound Description Leishmania Species Parasite Stage IC₅₀ (µM)
2-phenyl-3-(p-tolyl)imidazo[1,2-a]pyridine L. major Amastigote 4
C2, C3, C7-trisubstituted imidazo-pyridine L. major Not Specified 0.2
Most active of a 44-compound series L. donovani Promastigote 1.8
Lead compound from a 29-compound series L. donovani, L. infantum, L. major Promastigote & Amastigote 1 - 2.1
Antibacterial and Antiviral Activities

The imidazo[1,2-a]pyridine scaffold is a versatile platform for the development of antimicrobial agents. SAR studies have demonstrated that the antibacterial and antiviral activities of these derivatives can be finely tuned by modifying substituents at various positions on the heterocyclic core.

For antibacterial applications, research has shown that the nature of the group on the phenyl ring at the C-2 position and the substituent at the C-7 position significantly influences inhibitory activity against both Gram-positive and Gram-negative bacteria. In one study, several imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine (B1208166) derivatives exhibited remarkable inhibitory action against all bacterial strains tested, with one compound being particularly effective. Another study focused on synthesizing a novel series of imidazo[1,2-a]pyridines linked to secondary amines. The results indicated that several of these compounds displayed significant antibacterial activity, with some being particularly potent against Staphylococcus aureus. Further research on N-benzyl-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl) acetamido)methyl) benzamide (B126) (9a) showed high activity against Bacillus subtilis. This suggests that the compound and its analogues may exert their effect by inhibiting the bacterial beta subunit of DNA gyrase. nih.gov

In the antiviral domain, a series of dibromoimidazo[1,2-a]pyridines bearing a thioether side chain were synthesized and evaluated. SAR studies on these compounds identified hydrophobicity (logP) as the most critical factor for their antiviral activity. This finding allows for the potential prediction of antiviral efficacy based on this physicochemical property. Computational studies have also been performed on imidazo[1,2-a]pyrimidine derivatives to investigate their potential as antiviral agents against SARS-CoV-2 by targeting the hACE2 receptor and the spike protein.

Central Nervous System (CNS) Activity (e.g., Anxiolytic, Hypnotic, Anticonvulsant)

Derivatives of the imidazo[1,2-a]pyridine scaffold are well-known for their significant effects on the central nervous system, serving as the foundation for several clinically used drugs. These compounds often exert their effects by interacting with GABA-A receptors.

As anxiolytic and hypnotic agents, compounds like alpidem (B1665719) and zolpidem are prominent examples. Zolpidem, an imidazo-pyridine compound, has demonstrated hypnotic activity by increasing slow-wave sleep in young adults and reducing awake activity in middle-aged individuals without significant residual effects on performance the following day. Studies on other derivatives, such as 2-aryl-3-nitrosoimidazo[1,2-a]pyridines, have also been conducted to evaluate their anxiolytic profiles in behavioral tests.

The anticonvulsant properties of this class of compounds have also been a subject of investigation. Research on 2-phenyl-imidazo[1,2-a]pyridine derivatives (CB 34, CB 50, and CB 54) identified them as potent and selective ligands for peripheral benzodiazepine (B76468) receptors (PBRs). These compounds were shown to stimulate the synthesis of neurosteroids, which are known to have marked anxiolytic and anticonvulsant effects. This mechanism provides a pathway for their observed anticonflict action in rats. The anticonvulsant effects of related fused systems, such as pyrroloimidazopyridines, have also been demonstrated in animal models genetically susceptible to sound-induced seizures.

Anti-inflammatory and Analgesic Properties

The imidazo[1,2-a]pyridine framework has proven to be a valuable scaffold for the development of novel anti-inflammatory and analgesic agents. Research has targeted key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO).

A study focused on the rational design and synthesis of imidazo[1,2-a]pyridine derivatives as selective COX-2 inhibitors. The findings revealed that most of the tested compounds exhibited significant and specific inhibitory effects on COX-2, with IC₅₀ values ranging from 0.05 to 0.13 µM and a high selectivity index. Notably, compounds 5e, 5f, and 5j were the most potent inhibitors (IC₅₀ = 0.05 µM), while compound 5i was the most selective. The in vivo analgesic activity of the most potent COX-2 inhibitors was evaluated, with 3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine (5j) demonstrating the most significant analgesic effect. Molecular modeling indicated that the methylsulfonyl pharmacophore of these compounds inserts into the secondary pocket of the COX-2 active site.

Another series of N-cyclohexyl-2-phenylimidazo[1,2-a]pyridine-3-amines was investigated as 5-lipoxygenase inhibitors. The SAR study of this class led to the identification of N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridine-3-amine as a potent 5-LO inhibitor with an IC₅₀ of 0.16 µM in intact cells and 0.1 µM in a cell-free assay.

Additionally, novel 3-arylamine-imidazo[1,2-a]pyridine derivatives have been designed as symbiotic prototypes with both analgesic and anti-inflammatory properties. In vivo assays identified compound LASSBio-1135 from this series as a promising anti-inflammatory and analgesic lead.

Table 3: Anti-inflammatory and Analgesic Activity of Imidazo[1,2-a]pyridine Derivatives

Compound Series Target Most Potent Compound(s) IC₅₀ (µM) In Vivo Analgesic Activity (ED₅₀)
Phenylsulfonyl imidazo[1,2-a]pyridines COX-2 5e, 5f, 5j 0.05 5j: 12.38 mg/kg
N-cyclohexyl-2-phenylimidazo[1,2-a]pyridine-3-amines 5-LO N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridine-3-amine 0.1 (cell-free) Not Reported
3-arylamine-imidazo[1,2-a]pyridines Not specified LASSBio-1135 Not Reported Identified as active

Kinase Inhibition (e.g., PDGFR, CBP/EP300, Aurora-A, KSP, FLT3, VEGFR-2)

The imidazo[1,2-a]pyridine scaffold has been extensively utilized as a core structure for the development of potent inhibitors targeting a wide range of protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.

PDGFR and VEGFR-2: A class of imidazo[1,2-a]pyridines was identified as potent inhibitors of the Platelet-Derived Growth Factor Receptor (PDGFR). documentsdelivered.combenthamscience.com SAR exploration led to the incorporation of a constrained secondary amine to improve selectivity and a fluorine-substituted piperidine (B6355638) to reduce P-glycoprotein mediated efflux, thereby enhancing oral bioavailability. documentsdelivered.com In a related effort to develop dual inhibitors, an imidazo[1,2-a]pyridine derivative (compound 26) bearing a 6-methylpyridone ring was found to strongly inhibit both c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) with IC₅₀ values of 1.9 nM and 2.2 nM, respectively. This compound also showed potent antiproliferative effects in cell-based assays.

CBP/EP300: A highly efficient, two-step synthetic route was developed for dimethylisoxazole-attached imidazo[1,2-a]pyridine inhibitors of the non-BET bromodomains CREB-binding protein (CBP) and E1A binding protein p300 (EP300). nih.gov SAR studies led to the identification of UMB298, a potent and selective CBP/EP300 inhibitor with a CBP IC₅₀ of 72 nM, while showing much lower activity against BRD4 (IC₅₀ = 5193 nM). nih.gov

Aurora-A and FLT3: Imidazo[1,2-a]pyrazine-based derivatives have been reported as potent Aurora kinase inhibitors. Further optimization of this scaffold at the 8-position led to improvements in both oral bioavailability and selectivity. The imidazo[1,2-a]pyridine scaffold has also been optimized for activity against FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML). A series of imidazo[1,2-a]pyridine-thiophene derivatives were identified as type-I FLT3 inhibitors. SAR studies revealed that the nitrogen at the 1-position of the imidazo[1,2-a]pyridine core forms a key hydrogen bond with the kinase hinge region, and substitution at the 7-position increased potency tenfold compared to substitution at the 6-position. Another study led to an imidazo[1,2-a]pyridine-pyridine derivative that potently inhibits both wild-type FLT3-ITD and its secondary mutants.

Table 4: Kinase Inhibition Profile of Selected Imidazo[1,2-a]pyridine Derivatives

Kinase Target(s) Compound Series/Description Key SAR Finding/Potency
PDGFR Imidazo[1,2-a]pyridines Fluorine-substituted piperidine improves bioavailability.
CBP/EP300 Dimethylisoxazole-attached imidazo[1,2-a]pyridines UMB298: selective CBP inhibitor (IC₅₀ = 72 nM).
Aurora-A Imidazo[1,2-a]pyrazines Optimization at 8-position improves oral bioavailability.
FLT3 Imidazo[1,2-a]pyridine-thiophenes Substitution at 7-position enhances potency.
VEGFR-2 / c-Met Imidazo[1,2-a]pyridine with 6-methylpyridone Dual inhibitor with IC₅₀ values of 2.2 nM (VEGFR-2) and 1.9 nM (c-Met).

Proton Pump Inhibition

While the majority of clinically used proton pump inhibitors (PPIs) are based on a benzimidazole (B57391) scaffold, the imidazopyridine core has been explored as an alternative, leading to the development of compounds with different pharmacokinetic profiles.

Tenatoprazole (B1683002) is a notable example of an imidazopyridine-based PPI. documentsdelivered.combenthamscience.com Structurally, it is an imidazo[4,5-b]pyridine derivative, which differs from the imidazo[1,2-a]pyridine core. benthamscience.comnih.gov The presence of the imidazopyridine ring in tenatoprazole, in place of the benzimidazole moiety, is reported to reduce its rate of metabolism. benthamscience.com This structural feature results in a significantly longer plasma half-life—approximately seven times longer than that of other PPIs. benthamscience.com This prolonged half-life allows for a longer duration of acid inhibition. nih.gov Tenatoprazole inhibits the gastric H⁺/K⁺-ATPase with an IC₅₀ of 6.2 μM. documentsdelivered.com A DFT (Density Functional Theory) study comparing tenatoprazole with omeprazole (B731) (a benzimidazole PPI) noted that the dihedral angle between the pyridine (B92270) and imidazopyridine rings in tenatoprazole is 122°. This study aimed to understand how the additional nitrogen atom in the imidazopyridine core influences the acid activation mechanism, a crucial step for the efficacy of PPIs.

Biological Activities and Pharmacological Evaluation

In Vitro Assays for Biological Activity

The biological potential of imidazo[1,2-a]pyridine (B132010) derivatives has been extensively explored through a variety of in vitro assays, which are crucial for identifying lead compounds and understanding their activity spectrum.

Derivatives of imidazo[1,2-a]pyridine have been identified as potent inhibitors of several key enzymes implicated in human diseases.

Cyclooxygenase-2 (COX-2) Inhibition : A series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines were designed as selective COX-2 inhibitors. nih.gov In vitro COX inhibition assays demonstrated that these derivatives are highly potent and selective. For instance, the compound 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n) showed an IC₅₀ value of 0.07 µM against COX-2, with a selectivity index of 508.6. nih.gov Another study reported a derivative, 2-(4-(methylsulfonyl)phenyl)-3-(morpholinomethyl)H-imidazo[1,2-a]pyridine (6f), as the most potent and selective COX-2 inhibitor in its series, with IC₅₀ values in the range of 0.07-0.18 μM. researchgate.net The methylsulfonyl group plays a crucial role by inserting into a secondary pocket of the COX-2 active site. nih.govresearchgate.net

Aldehyde Dehydrogenase (ALDH) Inhibition : Through a rational design approach, a 2,6-diphenylimidazo[1,2-a]pyridine (B607586) derivative known as GA11 was identified as a potent inhibitor of Aldehyde Dehydrogenase 1A3 (ALDH1A3), an enzyme linked to glioblastoma stem cells. acs.org

Autotaxin (ATX) Inhibition : A series of imidazo[1,2-a]pyridine compounds bearing a urea (B33335) moiety were evaluated for their ability to inhibit autotaxin (ATX), an enzyme involved in fibrosis. A benzylamine (B48309) derivative (compound 20) containing a 4-hydroxypiperidine (B117109) group demonstrated remarkable inhibitory activity with an IC₅₀ of 1.72 nM, surpassing the positive control, GLPG1690 (IC₅₀ = 2.90 nM). nih.gov

Table 1: Enzyme Inhibition by Imidazo[1,2-a]pyridine Derivatives
Compound Name/ReferenceTarget EnzymeIC₅₀ (nM)Source
8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n)COX-270 nih.gov
2-(4-(methylsulfonyl)phenyl)-3-(morpholinomethyl)H-imidazo[1,2-a]pyridine (6f)COX-270 - 180 researchgate.net
Benzylamine derivative 20Autotaxin (ATX)1.72 nih.gov
GA11 (2,6-diphenylimidazo[1,2-a]pyridine)ALDH1A3Data not specified acs.org

Cell-based assays are fundamental in determining the cellular effects of compounds, such as cytotoxicity against cancer cells and activity against pathogens.

Cytotoxicity against Cancer Cell Lines : Imidazo[1,2-a]pyridine derivatives have shown significant cytotoxic and anti-proliferative effects across a range of cancer cell lines. researchgate.net For example, novel derivatives containing an S-alkyl/aryl moiety were evaluated against A549 (lung), C6 (glioma), MCF-7 (breast), and HepG2 (liver) cancer cells. tandfonline.com Compounds 6d and 6i from this series were found to inhibit DNA synthesis in HepG2 cells through an apoptotic pathway. tandfonline.com In another study, three novel imidazo[1,2-a]pyridines (IPs) were tested against the HCC1937 breast cancer cell line. nih.gov IP-5 and IP-6 exhibited strong cytotoxic effects with IC₅₀ values of 45µM and 47.7µM, respectively. nih.gov Furthermore, a series of imidazo[1,2-a]pyridine compounds were screened against four human cancer cell lines, where compound 12b showed substantial anticancer effects with IC₅₀ values of 11 μM against Hep-2, 13 μM against HepG2, 11 μM against MCF-7, and 11 μM against A375 cells. rsc.org

Antileishmanial Activity : Several imidazo[1,2-a]pyridine-based compounds have been identified as having potent activity against Leishmania parasites. One study reported a 2-phenyl-3-(p-tolyl)imidazo[1,2-a]pyridine as the most potent analog against the amastigote stage of Leishmania major, with an IC₅₀ value of 4 μM. nih.gov Another series of imidazo-[1,2-a]-pyridine based analogues were tested against Leishmania donovani promastigotes, with one compound exhibiting an IC₅₀ of 1.8 μM. nih.gov A separate study on imidazo[1,2-a]pyrimidine (B1208166) derivatives found compound 24 to be highly effective against the amastigote form of Leishmania amazonensis, with an IC₅₀ of 6.63 μM, which is approximately twice as active as the reference drug miltefosine (B1683995). nih.govresearchgate.net

Table 2: Cytotoxicity and Antileishmanial Activity of Imidazo[1,2-a]pyridine Derivatives
Compound/SeriesAssay TypeTarget Cell/OrganismIC₅₀ (µM)Source
IP-5CytotoxicityHCC1937 (Breast Cancer)45 nih.gov
IP-6CytotoxicityHCC1937 (Breast Cancer)47.7 nih.gov
Compound 12bCytotoxicityMCF-7 (Breast Cancer)11 rsc.org
Compound 12bCytotoxicityA375 (Skin Cancer)11 rsc.org
2-phenyl-3-(p-tolyl)imidazo[1,2-a]pyridineAntileishmanialL. major (Amastigote)4 nih.gov
Compound AAntileishmanialL. donovani (Promastigote)1.8 nih.gov
Compound 24 (imidazo-pyrimidine)AntileishmanialL. amazonensis (Amastigote)6.63 nih.govresearchgate.net

The emergence of drug-resistant microbes necessitates the discovery of new antimicrobial agents. Imidazo[1,2-a]pyridines have been investigated for their activity against various pathogens, particularly Mycobacterium tuberculosis.

Anti-tuberculosis Activity : A high-throughput screen identified several imidazo[1,2-a]pyridine (IP) compounds as potent inhibitors of M. tuberculosis and Mycobacterium bovis BCG, with Minimum Inhibitory Concentrations (MICs) ranging from 0.03 to 5 µM. plos.org A series of imidazo[1,2-a]pyridine-3-carboxamides were synthesized and screened against M. tuberculosis H37Rv, with five compounds showing exceptionally low MIC values of ≤0.006 μM. nih.gov Specifically, compound 18 from this series surpassed the potency of the clinical candidate PA-824 by nearly tenfold against multidrug-resistant (MDR) and extensively drug-resistant (XDR) clinical strains. nih.gov Another study on 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide derivatives found that compounds 5b, 5d, and 5e were the most active against M. tuberculosis H37Rv, with an MIC of 12.5 μg/mL. scirp.org However, not all derivatives show broad antibacterial action; a series of 2-thioalkyl-3-nitroimidazo[1,2-a]pyridines showed no activity against Staphylococcus aureus or Pseudomonas aeruginosa. researchgate.net

Table 3: Minimum Inhibitory Concentration (MIC) of Imidazo[1,2-a]pyridine Derivatives against M. tuberculosis
Compound/SeriesStrainMICSource
Imidazo[1,2-a]pyridines (IP 1-4)M. tuberculosis0.03 - 5 µM plos.org
Compound 9 (Imidazo[1,2-a]pyridine-3-carboxamide)M. tuberculosis H37Rv0.004 µM nih.gov
Compound 18 (Imidazo[1,2-a]pyridine-3-carboxamide)M. tuberculosis H37Rv0.004 µM nih.gov
Compounds 5b, 5d, 5e (2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides)M. tuberculosis H37Rv12.5 µg/mL scirp.org

Mechanisms of Action

Understanding the molecular mechanisms by which these compounds exert their biological effects is critical for their development as therapeutic agents.

A key mechanism of action for several antitubercular imidazo[1,2-a]pyridines is the disruption of the pathogen's energy metabolism. nih.gov

Inhibition of the Electron Transport Chain : Research has shown that imidazo[1,2-a]pyridines can target the cytochrome bc₁ complex (also known as complex III or ubiquinol (B23937) cytochrome c reductase) of the electron transport chain in M. tuberculosis. plos.org Whole genome sequencing of resistant mutants identified a single nucleotide polymorphism in the qcrB gene, which encodes the β-subunit of this complex. plos.org This mutation confers resistance to the imidazo[1,2-a]pyridine series, confirming QcrB as the direct target. plos.org

Inhibition of ATP Synthase : In addition to targeting the cytochrome bc₁ complex, other imidazo[1,2-a]pyridine derivatives have been discovered to be potent inhibitors of mycobacterial ATP synthesis. acs.orgnih.gov A series of imidazo[1,2-a]pyridine ethers (IPE) were identified as selective inhibitors of mycobacterial ATP synthase. nih.govnih.gov The most active compounds in this class exhibited an IC₅₀ for ATP synthesis inhibition of less than 0.02 μM. nih.gov This validation of ATP synthase as a target has become an attractive approach in anti-TB drug discovery. nih.govnih.gov

The imidazo[1,2-a]pyridine scaffold is a recognized "kinase-privileged" structure, and many of its derivatives function by inhibiting specific protein kinases involved in cell signaling pathways. researchgate.net

FLT3 Kinase : Derivatives have been identified as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3), particularly the internal tandem duplication (ITD) mutant, which is common in acute myeloid leukemia (AML). nih.gov One compound, 6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)-N-(4-(methylsulfonyl)phenyl)pyridin-2-amine (compound 24), demonstrated balanced and potent inhibition against both FLT3-ITD and its secondary drug-resistant mutants. nih.gov

PDGFR Kinase : Medicinal chemistry efforts guided by in silico modeling led to the identification of imidazo[1,2-a]pyridines as potent small-molecule inhibitors of Platelet-Derived Growth Factor Receptor (PDGFR). nih.gov An early example demonstrated an IC₅₀ of 18 nM in a PDGFRβ cell assay. nih.gov

IRAK-4 Kinase : A series of imidazo[1,2-a]pyridines were developed as inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK-4), a key enzyme in inflammatory signaling pathways. Many of the synthesized analogues exhibited low nanomolar enzyme inhibition potencies. sci-hub.se

Other Kinases : The anticancer effects of many imidazo[1,2-a]pyridine compounds are attributed to their inhibitory effects on various kinases and their associated signaling pathways, including the PI3K/Akt pathway. researchgate.netnih.gov

Preclinical Pharmacological Evaluation

Tuberculosis

The imidazo[1,2-a]pyridine class has emerged as a significant source of potent antitubercular agents, with several derivatives demonstrating notable efficacy in rodent models of tuberculosis (TB). nih.govresearchgate.net These compounds have shown activity against both drug-susceptible and multidrug-resistant (MDR) strains of Mycobacterium tuberculosis (M. tb). researchgate.netplos.org

A key clinical candidate, Q203, is an imidazo[1,2-a]pyridine amide that has shown significant efficacy. acs.org In a mouse model of tuberculosis, Q203 demonstrated a substantial reduction in bacterial load in the lungs, with a 3.13 log10 reduction in colony-forming units (CFU) at a 10 mg/kg dosing level. acs.org Another optimized compound from the same series, IPA 49, also showed a significant 1.52 log10 CFU reduction at the same dose. acs.org The in vivo efficacy of these compounds is supported by favorable pharmacokinetic profiles, including high oral bioavailability. acs.org

Another well-studied derivative is ND-09759 (N-(4-(4-chlorophenoxy)benzyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide). plos.org In a mouse aerosol infection model, daily treatment with ND-09759 for four weeks resulted in a significant decrease in M. tb burden in both the lungs and spleens, with an efficacy comparable to the first-line anti-TB drugs isoniazid (B1672263) (INH) and rifampicin (B610482) (RMP). plos.org Histopathological analysis also revealed significantly reduced inflammation in the lungs of mice treated with ND-09759 compared to untreated mice. plos.org Furthermore, an acute murine model of TB infection established the bacteriostatic activity of the imidazo[1,2-a]pyridine series. plos.org

In Vivo Efficacy of Imidazo[1,2-a]pyridine Derivatives in Tuberculosis Rodent Models
CompoundAnimal ModelKey FindingsReference
Q203 (IPA 50)MouseDisplayed a 3.13 log10 reduction in lung CFU at a 10 mg/kg dose. acs.org
IPA 49MouseShowed a 1.52 log10 reduction in lung CFU at a 10 mg/kg dose. acs.org
ND-09759Mouse (aerosol infection)Bacterial load in lungs and spleens significantly decreased; activity was comparable to isoniazid and rifampicin. plos.org
TB47 (Analogue 19)Mouse (acute model)Demonstrated efficacy and showed synergy when combined with rifampicin or pyrazinamide. nih.gov

Leishmaniasis

Imidazo[1,2-a]pyridine derivatives have also been evaluated for their potential in treating leishmaniasis. A scaffold-hopping strategy led to the identification of a preclinical candidate for visceral leishmaniasis (VL). nih.gov Compound 4 from this series, when dosed orally twice a day for 10 days in a mouse model of VL, showed an ED90 (effective dose for 90% reduction in parasite burden) of 16 mg/kg and an ED99 of 30 mg/kg. nih.gov The progression of this compound to in vivo studies was supported by its promising in vitro profile, including high potency against Leishmania donovani and good metabolic stability. nih.gov

Other studies have explored the structure-activity relationships of this scaffold against different Leishmania species. nih.govrsc.org For example, 2-phenyl-3-(p-tolyl)imidazo[1,2-a]pyridine was identified as a potent compound against the amastigote stages of Leishmania major. nih.gov While many of these explorations are in the early stages, the demonstrated efficacy in a murine VL model underscores the potential of the imidazo[1,2-a]pyridine core for developing new anti-leishmanial drugs. nih.gov A related scaffold, imidazo[1,2-a]pyrimidine, has also shown promise against Leishmania amazonensis, suggesting the broader utility of imidazo-fused heterocycles in anti-parasitic drug discovery. acs.org

In Vivo Efficacy of Imidazo[1,2-a]pyridine Derivatives in Leishmaniasis Rodent Models
Compound Series/NumberAnimal ModelDiseaseKey FindingsReference
Compound 4 (pyrrolidinyl urea derivative)MouseVisceral Leishmaniasis (VL)ED90 of 16 mg/kg and ED99 of 30 mg/kg (oral, twice daily for 10 days). nih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, playing a pivotal role in structure-based drug design. nih.govinnovareacademics.in For Imidazo[1,2-a]pyridine (B132010) derivatives, docking studies have been instrumental in elucidating their binding modes and predicting their affinities for various biological targets.

Binding Mode Analysis

The analysis of binding modes reveals the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For instance, in a study of Imidazo[1,2-a]pyridine derivatives as inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), a key enzyme in glioblastoma, molecular docking simulations were performed to understand the binding of 2,6-diphenylimidazo[1,2-a]pyridine (B607586). acs.org The results indicated two possible, almost equivalent binding conformations due to the compound's symmetry. acs.org In the preferred mode, one of the phenyl rings projects into a binding site flanked by key amino acid residues, a site also occupied by the natural ligand, retinoic acid. acs.org

Similarly, in the context of anti-tubercular agents, docking studies of Imidazo[1,2-a]pyridine-3-carboxamides (IPAs) against the cytochrome b subunit of the bc1 complex (QcrB) of Mycobacterium tuberculosis have identified key amino acid residues involved in binding. nih.gov

In another study, novel Imidazo[1,2-a]pyridine derivatives were evaluated for their binding affinity towards oxidoreductase, an important enzyme in breast cancer. researchgate.net The most potent compound was found to interact with essential amino acids His 222, Tyr 216, and Lys 270. researchgate.net

Table 1: Binding Mode Analysis of Imidazo[1,2-a]pyridine Derivatives
DerivativeTargetKey Interacting Residues
2,6-diphenylimidazo[1,2-a]pyridineAldehyde Dehydrogenase 1A3 (ALDH1A3)G136, L185, W189, L471, A473 acs.org
Imidazo[1,2-a]pyridine-3-carboxamidesCytochrome b subunit of the bc1 complex (QcrB)Not specified nih.gov
Novel Imidazo[1,2-a]pyridine derivativeOxidoreductaseHis 222, Tyr 216, Lys 270 researchgate.net

Prediction of Binding Affinity

Molecular docking simulations also provide a prediction of the binding affinity, often expressed as a docking score in kcal/mol, which helps in ranking potential drug candidates. For a series of newly designed Imidazo[1,2-a]pyridine-3-carboxamide derivatives targeting the QcrB protein in M. tuberculosis, the docking results showed binding affinities ranging from -8.5 kcal/mol to -11 kcal/mol. nih.gov These values were superior to the standard drug, isoniazid (B1672263), which had a binding affinity of -6.00 kcal/mol. nih.gov

In a different study targeting SARS-CoV-2, Imidazo[1,2-a]pyrimidine (B1208166) derivatives were investigated as potential dual inhibitors of human angiotensin-converting enzyme 2 (hACE2) and the spike protein. The top-scoring compound demonstrated a strong binding affinity of -9.1 kcal/mol to hACE2 and -7.3 kcal/mol to the spike protein. nih.gov

Furthermore, in the investigation of Imidazo[1,2-a]pyridine derivatives as potential anticancer agents against breast cancer, a compound exhibited a high binding energy of -9.207 kcal/mol with the oxidoreductase enzyme. researchgate.net

Table 2: Predicted Binding Affinities of Imidazo[1,2-a]pyridine Derivatives
DerivativeTargetPredicted Binding Affinity (kcal/mol)
Imidazo[1,2-a]pyridine-3-carboxamidesQcrB protein (M. tuberculosis)-8.5 to -11 nih.gov
Imidazo[1,2-a]pyrimidine derivativehACE2 (SARS-CoV-2)-9.1 nih.gov
Imidazo[1,2-a]pyrimidine derivativeSpike protein (SARS-CoV-2)-7.3 nih.gov
Novel Imidazo[1,2-a]pyridine derivativeOxidoreductase (Breast Cancer)-9.207 researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure, reactivity, and stability of molecules. nih.govscirp.org These methods provide a deeper understanding of the intrinsic properties of Imidazo[1,2-a]pyridin-2-amine and its derivatives.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used quantum chemical method to study the electronic properties of molecules. nih.govnih.gov DFT calculations have been performed on various Imidazo[1,2-a]pyridine derivatives to optimize their molecular structures and analyze their reactivity. nih.govnih.gov For instance, DFT studies at the B3LYP/6–31 G(d,p) level of theory have been used to determine the optimized geometry and electronic properties of Imidazo[1,2-a]pyrimidine Schiff base derivatives. nih.gov Similarly, the B3LYP/6-311G++(d,p) basis set has been utilized to investigate the chemical reactivity parameters of other Imidazo[1,2-a]pyridine derivatives. nih.govacs.org These studies are crucial for understanding the relationship between molecular structure and reactivity. nih.gov

Frontier Molecular Orbitals (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding the electronic charge transfer within a molecule and its chemical reactivity. nih.govscirp.org The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting character. nih.gov The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. scirp.org

In studies of Imidazo[1,2-a]pyridine N-acylhydrazone derivatives, FMO analysis revealed that the distribution of HOMO and LUMO is primarily over the imidazo[1,2-a]pyridine moiety and the acylhydrazone side chain. scirp.org For Imidazo[1,2-a]pyridinyl-chalcone derivatives, FMO analysis showed that electron density transfer likely occurs from the imidazopyridine nucleus to the keto-ethylenic system. scirp.org

Table 3: Frontier Molecular Orbital (FMO) Analysis of Imidazo[1,2-a]pyridine Derivatives
Derivative ClassKey Findings from FMO Analysis
Imidazo[1,2-a]pyridine N-acylhydrazoneHOMO and LUMO are localized on the imidazo[1,2-a]pyridine and acylhydrazone parts. scirp.org
Imidazo[1,2-a]pyridinyl-chalconeElectron density transfer from the imidazopyridine ring to the keto-ethylenic system. scirp.org
Imidazo[1,2-a]pyrimidine Schiff baseThe HOMO-LUMO energy gap is a key indicator of chemical reactivity. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the electrostatic potential on the surface of a molecule, thereby identifying regions that are prone to electrophilic and nucleophilic attack. nih.govscirp.orgacs.org In MEP maps, red regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions represent positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack).

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule, providing a chemical interpretation of the wavefunction. uni-muenchen.de For imidazo[1,2-a]pyridine and its derivatives, NBO analysis reveals significant intramolecular charge transfer (ICT) interactions that contribute to the molecule's stability. researchgate.netacs.org The analysis transforms the complex molecular orbitals into a localized Lewis structure, identifying lone pairs and bonds. uni-muenchen.de

Key findings from NBO analysis on related imidazo[1,2-a]pyridine structures include the identification of strong donor-acceptor interactions. researchgate.net For instance, interactions often occur from the lone pairs of nitrogen atoms (donors) to the antibonding orbitals (acceptors) of adjacent C-C or C-N bonds. These interactions, quantified by the stabilization energy E(2), indicate the extent of charge delocalization. Higher E(2) values signify stronger interactions and greater stability. Studies on related scaffolds like 2-(2-hydroxyphenyl)imidazo[1,2-a]pyridine have used NBO analysis to understand the strengthening of intramolecular hydrogen bonds in the excited state. tandfonline.com

Table 1: Representative NBO Donor-Acceptor Interactions in Imidazo[1,2-a]pyridine Derivatives Data is illustrative of typical findings for the scaffold.

Donor NBO (i) Acceptor NBO (j) Stabilization Energy E(2) (kcal/mol) Interaction Type
LP (1) N1 π*(C5-C6) ~15-20 π-delocalization
LP (1) N4 π*(C3-N4) ~25-30 Resonance stabilization
π (C2-C3) π*(C8-C9) ~18-22 Conjugative interaction
π (C6-C7) π*(N1-C9) ~20-25 Ring delocalization

Spectroscopic Characterization (Theoretical NMR, IR)

Theoretical calculations of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, are crucial for validating the structures of newly synthesized compounds. acs.orgnih.gov These calculations are typically performed using Density Functional Theory (DFT) at levels like B3LYP/6-311++G(d,p). acs.orgnih.gov

Theoretical IR Spectroscopy: Computed IR spectra help in the assignment of experimental vibrational frequencies. acs.org For example, in derivatives of imidazo[1,2-a]pyridine, characteristic C-H stretching vibrations are predicted in the 3100–3000 cm⁻¹ range. acs.orgnih.gov The calculated frequencies, though often systematically scaled to correct for anharmonicity and basis set limitations, generally show excellent agreement with experimental data, confirming the presence of specific functional groups. acs.orgbenthamdirect.com

Theoretical NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net By comparing the theoretically calculated chemical shifts with experimental values, the structural assignment of the molecule can be unequivocally confirmed. benthamdirect.commdpi.com Studies on various imidazo[1,2-a]pyridine derivatives have demonstrated a strong correlation between the computed and observed NMR spectra. acs.orgbenthamdirect.com

Table 2: Comparison of Experimental and Theoretical Spectroscopic Data for a Representative Imidazo[1,2-a]pyrimidine Derivative (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine

Parameter Experimental Value Theoretical (Calculated) Value Reference
¹³C NMR (δ, ppm)
Imine (N=CH) 155.89 151.15 acs.org
Pyrimidine C 150.18 153.52 acs.org
Pyrimidine C 131.09 136.01 acs.org
Pyrimidine C 108.88 113.28 acs.org
¹H NMR (δ, ppm)
Thiophene H 7.53 8.38 acs.orgnih.gov
Benzene (B151609) H 7.87 8.22 acs.orgnih.gov
IR Frequency (cm⁻¹)
C-H Aromatic Stretch 3108 - 3067 3119 - 3031 acs.orgnih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of imidazo[1,2-a]pyridine derivatives, particularly their stability and interactions within the binding site of a biological target, such as an enzyme or receptor. nih.govwiley.com These simulations provide atomistic insights into the conformational changes and intermolecular interactions over time. acs.org

A typical MD simulation might be run for 100 nanoseconds to assess the stability of a ligand-protein complex. nih.gov A key metric analyzed is the Root-Mean-Square Deviation (RMSD) of the protein and ligand atoms. A stable RMSD plot over the simulation time suggests that the ligand has found a stable binding mode and the complex is not undergoing major conformational changes. nih.gov MD simulations also elucidate the persistence of crucial intermolecular interactions, like hydrogen bonds and hydrophobic contacts, between the imidazo[1,2-a]pyridine derivative and the amino acid residues of the target protein. nih.govacs.org

Table 3: Summary of a Representative Molecular Dynamics (MD) Simulation Study Illustrative data based on studies of imidazo[1,2-a]pyridine amides.

Parameter Description Finding Reference
Protein Target Enoyl Acyl Carrier Protein Reductase (ENR) Target for anti-mycobacterial agents nih.gov
Software Desmond Package A common software for MD simulations nih.gov
Simulation Time 100 ns Standard duration to assess stability nih.gov
Key Analysis Root-Mean-Square Deviation (RMSD) The RMSD of the complex remained stable, indicating a balanced system and strong binding. nih.gov
Interaction Analysis Hydrogen Bonds Persistent hydrogen bonds were observed with key amino acid residues throughout the simulation. nih.gov

In Silico ADMET and Drug-Likeness Predictions

In the early stages of drug discovery, in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, along with drug-likeness, is essential to identify candidates with favorable pharmacokinetic profiles. nih.govmdpi.com For the imidazo[1,2-a]pyridine scaffold, various computational tools like SwissADME and pkCSM are frequently used. nih.govdergipark.org.tr

Drug-Likeness: Drug-likeness is assessed using established guidelines such as Lipinski's Rule of Five, Veber's rules, and Egan's rules. nih.govwiley.com These rules evaluate physicochemical properties including molecular weight (MW), lipophilicity (LogP), and the number of hydrogen bond donors (HBD) and acceptors (HBA). nih.gov Many imidazo[1,2-a]pyridine derivatives have been shown to comply with these rules, indicating good oral bioavailability potential. wiley.com

Table 4: Predicted Drug-Likeness Properties for Imidazo[1,2-a]pyridine Derivatives Data represents typical values found in computational studies.

Parameter Guideline Typical Predicted Value Range Status
Molecular Weight (g/mol) Lipinski: < 500 350 - 480 Compliant
LogP (Lipophilicity) Lipinski: < 5 2.0 - 4.5 Compliant
H-Bond Donors Lipinski: < 5 1 - 2 Compliant
H-Bond Acceptors Lipinski: < 10 3 - 6 Compliant
Rotatable Bonds Veber: ≤ 10 4 - 8 Compliant
Topological Polar Surface Area (Ų) Veber: ≤ 140 60 - 120 Compliant

ADMET Profile: ADMET prediction models estimate how a compound will behave in the body. This includes parameters like human intestinal absorption (HIA), blood-brain barrier (BBB) permeability, interaction with cytochrome P450 (CYP) enzymes (key for metabolism), and potential toxicity (e.g., AMES test for mutagenicity). mdpi.comsemanticscholar.org Studies on imidazo[1,2-a]pyridine derivatives often predict good absorption and metabolic stability with low toxicity profiles, marking them as promising candidates for further development. nih.govmdpi.com

Table 5: Predicted In Silico ADMET Profile for Imidazo[1,2-a]pyridine Derivatives Data represents typical predictions from platforms like pkCSM or SwissADME.

ADMET Property Description Predicted Outcome
Absorption
Human Intestinal Absorption Percentage absorbed from the gut High (>85%)
Caco-2 Permeability In vitro model for intestinal absorption High
Distribution
Blood-Brain Barrier (BBB) Ability to cross into the central nervous system Variable (Can be tailored by substitution)
Metabolism
CYP2D6 Inhibitor Inhibition of a major metabolic enzyme Non-inhibitor
CYP3A4 Inhibitor Inhibition of a major metabolic enzyme Non-inhibitor
Excretion
Total Clearance (log ml/min/kg) Rate of drug removal from the body Low to Moderate
Toxicity
AMES Toxicity Potential to be mutagenic Non-mutagenic
Hepatotoxicity Potential to cause liver damage Low risk

Emerging Research Directions and Future Perspectives

Development of Novel Therapeutic Agents based on Imidazo[1,2-A]pyridin-2-amine Scaffold

The inherent biological activity of the imidazo[1,2-a]pyridine (B132010) core makes it a fertile ground for the development of new therapeutic agents. researchgate.net Researchers are actively exploring its potential in various disease areas, with a significant focus on oncology.

Recent studies have highlighted the promise of imidazo[1,2-a]pyridine derivatives as targeted anticancer agents. For instance, a novel series of these compounds has been synthesized and identified as covalent inhibitors of KRAS G12C, a mutated protein implicated in several intractable cancers. rsc.orgrsc.org One particular compound, I-11, demonstrated potent antiproliferative activity against KRAS G12C-mutated lung cancer cells. rsc.orgrsc.org This was achieved through a "scaffold hopping" strategy, where the imidazo[1,2-a]pyridine core replaced a different chemical structure while retaining key features for covalent bonding to the target protein. rsc.orgrsc.org

Furthermore, the imidazo[1,2-a]pyridine scaffold is being investigated for its potential to overcome multidrug resistance in cancer. acs.org Some derivatives have shown the ability to inhibit the function of ABCB1 and ABCG2, two important proteins that pump chemotherapy drugs out of cancer cells. acs.org Compound Y22, for example, effectively reversed drug resistance in vitro without causing significant toxicity. acs.org

Beyond cancer, imidazo[1,2-a]pyridine-based compounds are being developed as potent agents against tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. rsc.org Telacebec (Q203) is a clinical candidate from this class that targets the electron transport chain in Mycobacterium tuberculosis. rsc.org

The scaffold's versatility extends to other therapeutic areas as well. Derivatives have shown promise as anti-inflammatory agents, antiparasitic compounds against Entamoeba histolytica and Trichomonas vaginalis, and inhibitors of aldehyde dehydrogenase, a target in glioblastoma stem cells. nih.govacs.org

Exploration of New Functional Materials and Optoelectronic Properties

The unique photophysical properties of imidazo[1,2-a]pyridines are paving the way for their use in new functional materials and optoelectronic devices. researchgate.net These compounds often exhibit strong fluorescence with high quantum yields and good stability, making them attractive for applications in bioimaging, chemical sensing, and organic light-emitting diodes (OLEDs). researchgate.netijrpr.commdpi.com

The fluorescence of imidazo[1,2-a]pyridine derivatives can be tuned by modifying the substituents on the core structure. ijrpr.com The introduction of electron-donating groups can enhance luminescence, while electron-withdrawing groups can lead to less intense emissions. ijrpr.com This tunability allows for the design of materials with specific optical properties.

Researchers have developed V-shaped bis-imidazo[1,2-a]pyridine fluorophores that emit light in the near-UV to deep-blue region of the spectrum. nih.gov These molecules have potential applications as photo-functional materials in optoelectronics. nih.gov Additionally, π-expanded imidazo[1,2-a]pyridines have been synthesized and characterized for their potential use in organic solar cells. ijrpr.com The incorporation of the imidazo[1,2-a]pyridine unit into larger polycyclic aromatic structures, such as perylene (B46583) diimides, has been shown to create n-type organic semiconductors with good electron mobility, suitable for use in organic field-effect transistors (OFETs). rsc.org

Integration with Modern Drug Discovery Techniques

The development of imidazo[1,2-a]pyridine-based drugs is being accelerated by the integration of modern drug discovery techniques, such as high-throughput synthesis and fragment-based drug design.

Multicomponent reactions (MCRs), like the Groebke-Blackburn-Bienaymé (GBB) reaction, are particularly well-suited for the rapid synthesis of large libraries of imidazo[1,2-a]pyridine derivatives. rsc.orgbeilstein-journals.orgbeilstein-journals.org This allows for the efficient exploration of chemical space and the identification of compounds with desired biological activities. The GBB reaction has been successfully employed to create novel KRAS G12C inhibitors. rsc.org Tandem reactions, combining MCRs like the GBB and Ugi reactions, have been used to generate peptidomimetics containing the imidazo[1,2-a]pyridine scaffold. beilstein-journals.org

Fragment-based drug discovery (FBDD) is another powerful approach being utilized. pharmablock.com In FBDD, small molecular fragments are screened for their ability to bind to a biological target. Promising fragments can then be grown or linked together to create more potent lead compounds. The imidazo[1,2-a]pyridine core is a valuable fragment in FBDD due to its ability to interact with various biological targets and its favorable metabolic properties. pharmablock.com

Sustainable and Green Chemistry Approaches in Synthesis

There is a growing emphasis on developing sustainable and environmentally friendly methods for the synthesis of imidazo[1,2-a]pyridines. sioc-journal.cn Traditional methods often involve harsh reaction conditions and the use of hazardous reagents. beilstein-journals.org

Green chemistry approaches focus on the use of safer solvents, catalysts, and reaction conditions. rsc.orgsciencepg.com One-pot, multicomponent reactions are inherently greener as they reduce the number of synthetic steps and purification processes. sioc-journal.cn The use of microwave irradiation can also accelerate reactions and reduce energy consumption. beilstein-journals.orgbio-conferences.org

Recent innovations in green synthesis include:

Catalyst- and solvent-free reactions: The reaction of α-bromo/chloroketones with 2-aminopyridines can proceed efficiently at 60°C without the need for a catalyst or solvent. bio-conferences.org

Use of green catalysts: Phosphotungstic acid (HPW) has been used as a cheap, non-toxic, and efficient catalyst for the GBB reaction under microwave heating. beilstein-journals.orgbeilstein-journals.org

Aqueous media: Reactions have been developed that proceed in water, a green solvent, using catalysts like iodine or KI/tert-butyl hydroperoxide. researchgate.netorganic-chemistry.org

Deep eutectic solvents: These have been used as a green medium for the rapid synthesis of imidazo[1,2-a]pyridines. sciencepg.com

Electrochemical synthesis: An electrochemical method has been developed for the cyclization of ketones with 2-aminopyridines, offering an environmentally benign alternative. rsc.org

Addressing Drug Resistance and Toxicity Challenges

A critical area of ongoing research is addressing the challenges of drug resistance and toxicity associated with therapeutic agents. researchgate.netnih.gov

As mentioned earlier, imidazo[1,2-a]pyridine derivatives are being designed to overcome multidrug resistance in cancer by inhibiting efflux pumps. acs.org In the context of infectious diseases, these compounds have shown activity against drug-resistant strains of tuberculosis and Candida. rsc.orgbio-conferences.orgjmchemsci.com For example, imidazo[1,2-a]pyridine-3-carboxamides have emerged as a potent class of antimycobacterial agents against resistant strains. bio-conferences.org

While the imidazo[1,2-a]pyridine scaffold is generally considered to have a favorable safety profile, toxicity remains a concern that needs to be carefully evaluated for each new derivative. nih.govrsc.org Exploratory toxicology studies are conducted to assess potential off-target effects and organ-specific toxicity. nih.gov For example, in one study, some imidazo[1,2-a]pyridine derivatives with antiparasitic and anti-inflammatory properties were found to have off-target effects, but no significant liver or kidney toxicity was observed. nih.gov Computational tools are also being used to predict the toxicity of new compounds early in the drug discovery process. rsc.org

Q & A

Advanced Question

In vitro assays : Screen for cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa) with IC₅₀ calculations .

Enzyme inhibition : Test COX-2 selectivity via fluorescence polarization, comparing IC₅₀ values of derivatives (e.g., 2-alkenylimidazo[1,2-a]pyrimidines) .

ADMET profiling : Use SwissADME to predict bioavailability and toxicity .

How to resolve contradictions between experimental and computational data?

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Error source identification : Check computational parameters (e.g., basis set adequacy) and experimental purity (HPLC >95%) .

Benchmarking : Compare DFT-predicted NMR shifts with experimental data. Discrepancies >0.5 ppm may indicate conformational flexibility .

Sensitivity analysis : Vary solvent models in simulations to match observed reaction outcomes .

What techniques separate stereoisomers of this compound derivatives?

Advanced Question

  • Chiral HPLC : Use amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients. Optimize flow rate (1.0 mL/min) and detection (UV 254 nm) .
  • Crystallization : Employ diastereomeric salt formation (e.g., tartaric acid) for racemate resolution .

How to address challenges in multi-step synthesis of this compound analogs?

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Intermediate stability : Protect amine groups with Boc during oxidation/reduction steps .

Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC for polar intermediates .

Scale-up : Monitor exothermic reactions (e.g., cyclization) with inline FTIR to prevent decomposition .

How can computational tools predict novel this compound derivatives?

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Virtual screening : Use AutoDock Vina to dock derivatives into target proteins (e.g., NO synthase) and rank binding affinities .

QSAR modeling : Train models on IC₅₀ data to correlate substituent effects (e.g., Hammett σ values) with activity .

Retrosynthesis planning : Employ AiZynthFinder to propose feasible routes from commercial precursors .

How to integrate pharmacological and synthetic approaches for this compound research?

Advanced Question

Target-driven design : Prioritize substituents (e.g., 4-aminophenyl) based on known pharmacophores for antiviral activity .

Parallel synthesis : Use combinatorial libraries (e.g., 96-well plates) to rapidly test SAR .

Translational validation : Pair in vitro results with zebrafish toxicity models to prioritize leads .

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